2-[2-(Methylamino)ethyl]phenol hydrobromide
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Overview
Description
2-[2-(Methylamino)ethyl]phenol hydrobromide is a chemical compound with the molecular formula C9H14BrNO and a molecular weight of 232.12 g/mol . It is commonly used in pharmaceutical research and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylamino)ethyl]phenol hydrobromide typically involves the reaction of 2-(Methylamino)ethylbenzene with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylamino)ethyl]phenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(Methylamino)ethyl]phenol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[2-(Methylamino)ethyl]phenol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular targets, modulating biological processes and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[2-(Methylamino)ethyl]phenol hydrobromide include:
- 2-[2-(Methylamino)ethyl]phenol hydrochloride
- 2-[2-(Methylamino)ethyl]phenol sulfate
- 2-[2-(Methylamino)ethyl]phenol acetate
Uniqueness
This compound is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain pharmaceutical and industrial applications .
Properties
IUPAC Name |
2-[2-(methylamino)ethyl]phenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.BrH/c1-10-7-6-8-4-2-3-5-9(8)11;/h2-5,10-11H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZUXMLDKVJIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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